6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid
Description
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid is a synthetic organic compound featuring a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a hexanoic acid side chain. The imidazo[1,2-a]pyridine moiety is a bicyclic heteroaromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
6-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11-14(18-10-6-4-7-12(18)17-11)15(21)16-9-5-2-3-8-13(19)20/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWAHQLLMKUTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with hexanoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazo[1,2-a]pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The target compound shares the 2-methylimidazo[1,2-a]pyridine scaffold with analogs but differs in the substituent attached to the carboxamide group:
The hexanoic acid chain in the target compound introduces a flexible, hydrophilic aliphatic tail, contrasting with the rigid aromatic or ester-containing substituents in analogs. This structural variation impacts physicochemical properties such as logP (lipophilicity) and solubility (Table 1).
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
| Property | Compound 10 | Compound 11 | Compound 12 | Target Compound (Predicted) |
|---|---|---|---|---|
| Molecular Weight | ~380 g/mol | ~420 g/mol | ~350 g/mol | ~350 g/mol |
| logP | High (~3.5) | Moderate (~2.0) | Moderate (~2.5) | Low (~1.2) |
| Aqueous Solubility | Low | Moderate | Low | High |
The hexanoic acid substituent in the target compound reduces logP significantly compared to aromatic analogs, favoring aqueous solubility. This aligns with trends observed in carboxylic acid derivatives versus esters or aromatic systems .
NMR Spectral Analysis
provides ¹H-NMR data for analogs, highlighting shifts influenced by substituents:
- Methyl Protons: Compound 10: 2.67 ppm (s, 3H, methyl on imidazo ring) . Target Compound: Expected similar methyl signal (~2.6–2.7 ppm) but additional signals for hexanoic acid protons (e.g., δ 1.2–1.6 ppm for aliphatic CH₂ groups).
Amide and Linker Protons :
Biological Activity
6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid (CAS Number: 1181286-99-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological effects, including antimicrobial and antitumor properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological applications, and relevant case studies.
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds in this class can inhibit key enzymes and receptors involved in various cellular processes. For instance, they may act as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for ATP synthesis and bacterial survival .
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. In particular, compounds structurally related to this compound have shown significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MIC values ranging from 0.05 to 1.5 μM) .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest favorable profiles for compounds in this series:
- Plasma Protein Binding : High binding rates were observed (99.89% in humans).
- CYP Enzyme Inhibition : Moderate inhibition of CYP isoforms was noted, with CYP3A4 showing the highest inhibition at 52.2% at a concentration of 10 μM .
Case Studies
Several case studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
-
Study on Anti-Tuberculosis Activity :
- Objective : To assess the efficacy of novel derivatives against Mycobacterium tuberculosis.
- Findings : Compounds with structural modifications similar to this compound demonstrated improved activity compared to traditional treatments like isoniazid, indicating their potential as new therapeutic agents against TB .
- Pharmacokinetic Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Activity Against TB | Comments |
|---|---|---|---|
| Compound 15 | C15H19N3O3 | MIC = 0.10 – 0.19 μM | Highly effective against H37Rv strain |
| Compound 16 | C15H19N3O3 | MIC = 0.05 – 1.5 μM | Effective against MDR/XDR strains |
| Isoniazid | C6H6N4O | MIC = 0.25 – 0.5 μM | Standard treatment for TB |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives and hexanoic acid precursors. Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Reaction optimization should focus on solvent polarity (DMF or DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:carboxylic acid) to improve yields .
Q. How can structural integrity and purity be validated for this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of the hexanoic acid chain (δ ~1.3–1.6 ppm for methylene protons) and imidazopyridine aromatic protons (δ ~7.0–8.5 ppm).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize derivatives with modifications to:
- Imidazopyridine core : Introduce electron-withdrawing groups (e.g., fluoro at position 6) to modulate electronic effects .
- Hexanoic acid linker : Vary chain length (C4–C8) or introduce branching to study steric effects.
- Amide bond : Replace with ester or sulfonamide groups to assess hydrolytic stability.
Test derivatives in dose-response assays (e.g., kinase inhibition profiling) to correlate structural changes with activity .
Q. What computational strategies can predict binding modes with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of relevant targets (e.g., EGFR kinase or bacterial topoisomerases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use free-energy perturbation (FEP) to quantify contributions of key substituents .
Q. How to resolve contradictions in biological data across different assay platforms?
- Methodological Answer : Apply orthogonal assays to confirm activity. For example, if cytotoxicity is observed in MTT but not in trypan blue exclusion assays, investigate mitochondrial interference. Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects. Cross-validate with in vivo models (e.g., zebrafish xenografts) .
Q. What strategies enhance metabolic stability for in vivo applications?
- Methodological Answer :
- Block metabolic hotspots : Introduce deuterium at α-positions of the hexanoic acid chain to slow CYP450-mediated oxidation.
- Prodrug approach : Mask the carboxylic acid as an ester (e.g., ethyl ester) for improved bioavailability.
- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .
Q. How to analyze conformational flexibility and its impact on target binding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
